
Thiazole, 2-amino-5-(2,4,6-trimethoxyphenyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazole, 2-amino-5-(2,4,6-trimethoxyphenyl)-, hydrochloride is a compound that features a thiazole ring substituted with an amino group and a trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 2-amino-5-(2,4,6-trimethoxyphenyl)-, hydrochloride typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final product is obtained by treating the thiazole derivative with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Thiazole, 2-amino-5-(2,4,6-trimethoxyphenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.
科学的研究の応用
Thiazole, 2-amino-5-(2,4,6-trimethoxyphenyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Thiazole, 2-amino-5-(2,4,6-trimethoxyphenyl)-, hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific biological context and application.
類似化合物との比較
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole ring structures but different substituents.
Trimethoxyphenyl derivatives: Compounds containing the trimethoxyphenyl group but different core structures.
Uniqueness
Thiazole, 2-amino-5-(2,4,6-trimethoxyphenyl)-, hydrochloride is unique due to the combination of the thiazole ring and the trimethoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that may not be achievable with other similar compounds.
特性
CAS番号 |
22035-31-0 |
|---|---|
分子式 |
C12H15ClN2O3S |
分子量 |
302.78 g/mol |
IUPAC名 |
5-(2,4,6-trimethoxyphenyl)-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C12H14N2O3S.ClH/c1-15-7-4-8(16-2)11(9(5-7)17-3)10-6-14-12(13)18-10;/h4-6H,1-3H3,(H2,13,14);1H |
InChIキー |
VLONLKDJBGPCEU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)OC)C2=CN=C(S2)N)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[h]-1,6-naphthyridine, 6-oxide](/img/structure/B14701832.png)

![[Nitroso(pyrimidin-2-yl)amino]acetic acid](/img/structure/B14701842.png)
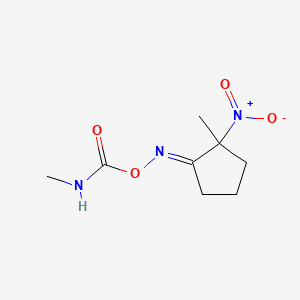

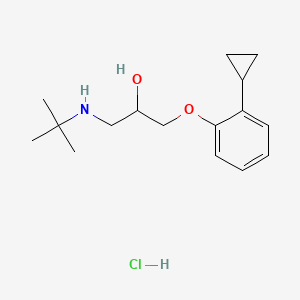
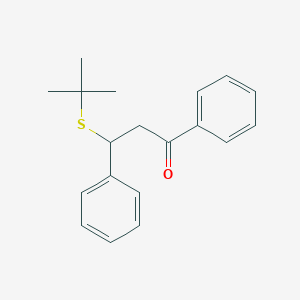
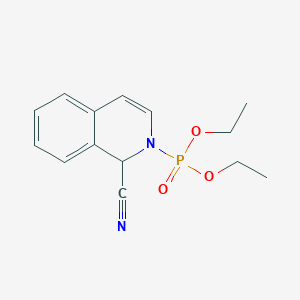
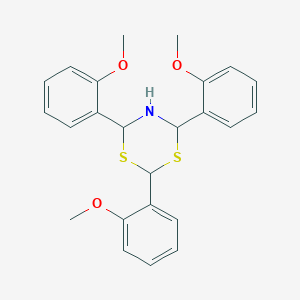
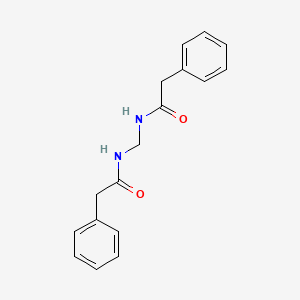
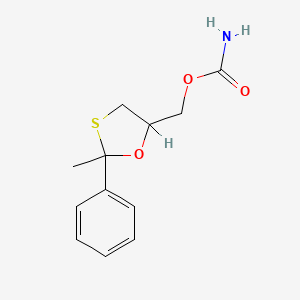

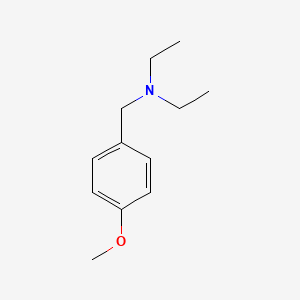
![[Bis(hexylsulfanyl)methyl]benzene](/img/structure/B14701918.png)
